4,4'-Dibromo-3,3'-bithiophene
Overview
Description
4,4'-Dibromo-3,3'-bithiophene (DBT) is a polycyclic aromatic hydrocarbon (PAH) and a member of the thiophene family. It has been studied for its potential applications in organic electronics and biomedicine. DBT is a highly conjugated molecule with two sulfur-containing thiophene rings, one of them containing a bromine atom, and two benzene rings. Its structure is similar to other PAHs, such as naphthalene, anthracene, and phenanthrene. The presence of the bromine atom makes DBT more stable than other thiophene derivatives.
Scientific Research Applications
Structural Analysis and Modelling
- Crystal Structure Studies : 4,4'-Dibromo-3,3'-bithiophene has been analyzed to understand its crystal structure, which aids in the study of poly(3-bromothiophene) structures. The tail-to-tail dimer shows an anti-planar conformation, whereas significant distortion is noted in head-to-head bithiophenes (Antolini et al., 1998).
Chemical Synthesis and Material Science
- Atropisomeric Synthesis : A study detailed the synthesis of hexaferrocenyl-2,2'-bithiophene, highlighting its electronic and structural properties. This research contributes to understanding electron delocalization in bithiophene moieties (Speck et al., 2012).
- Synthesis of 3,4'-Dibromo-2,2'-bithiophene : This intermediate has been synthesized for creating bis(alkylsulfanyl) derivatives, crucial for various chemical applications (Antolini et al., 1997).
Electronic and Electrochemical Properties
- Electrochemical Studies : Poly(3-methylthiophenes) synthesized from various dimethyl-2,2'-bithiophenes have been studied for their optical properties, providing insights into the electronic applications of such polymers (Arbizzani et al., 1992).
- Polymer Synthesis for Solar Cells : Direct arylation polycondensation has been used to create bithiophene-based alternating copolymers, applicable in polymer solar cells (Kuwabara et al., 2013).
Catalysis and Reaction Mechanisms
- Electrochemical Reduction Studies : The reduction of various dibromo-bithiophenes, including 4,4'-dibromo-3,3'-bithiophene, has been explored to understand their reaction mechanisms and potential applications in catalysis (Mubarak, 2002).
properties
IUPAC Name |
3-bromo-4-(4-bromothiophen-3-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVREGJMFYCNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C2=CSC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465954 | |
Record name | 4,4'-Dibromo-3,3'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-3,3'-bithiophene | |
CAS RN |
5556-13-8 | |
Record name | 4,4'-Dibromo-3,3'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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